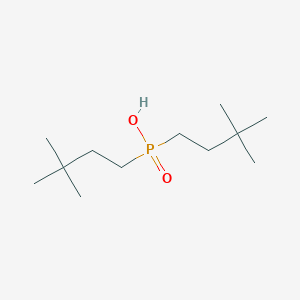

Bis(3,3-dimethylbutyl)phosphinic acid

Description

Contextualization within Organophosphorus Acid Chemistry

Organophosphorus compounds are organic derivatives of phosphorus-containing acids, most commonly phosphoric acid, phosphonic acid, and phosphinic acid. researchgate.net These compounds are characterized by the presence of a phosphorus atom, which can exist in various oxidation states and coordination environments, leading to a vast array of structures and chemical reactivities. google.com

Bis(3,3-dimethylbutyl)phosphinic acid belongs to the phosphinic acid subclass, which is distinguished by two direct carbon-phosphorus (P-C) bonds and one phosphorus-hydroxyl (P-OH) group attached to a phosphoryl (P=O) core. The general structure of a phosphinic acid is R₂P(O)OH. The nature of the "R" groups significantly influences the steric and electronic properties of the molecule, thereby dictating its acidity, solubility, and reactivity. In the case of this compound, the two bulky 3,3-dimethylbutyl (neooctyl) groups impart significant steric hindrance around the central phosphorus atom. This structural feature is crucial for its selectivity in applications such as solvent extraction.

The synthesis of phosphinic acids can be achieved through various routes, including the oxidation of secondary phosphines or phosphine (B1218219) oxides and the reaction of phosphorus-containing reagents with alkylating agents. nist.gov A common method for producing dialkylphosphinic acids involves a two-step process. The first step can be the reaction of sodium hypophosphite with an olefin, such as 3,3-dimethyl-1-butene (B1661986), under controlled conditions to form a mono-alkyl phosphinic acid. researchgate.net This intermediate can then be further reacted to yield the desired this compound. researchgate.net

The table below provides a summary of the key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₂H₂₇O₂P |

| CAS Number | 67206-80-8 |

| Appearance | Typically a colorless liquid or oily substance. researchgate.net |

| Solubility | Soluble in organic solvents like dichloromethane (B109758) and less soluble in water. researchgate.net |

Significance in Modern Chemical Separations and Materials Science

The unique structural characteristics of this compound make it a compound of considerable interest in the fields of chemical separations and materials science.

In the realm of chemical separations , particularly in hydrometallurgy, dialkylphosphinic acids are renowned for their efficacy as extractants in solvent extraction processes. These compounds can selectively form complexes with metal ions in an aqueous phase and transport them into an immiscible organic phase. This selectivity is highly dependent on the steric bulk of the alkyl groups attached to the phosphorus atom. The bulky neooctyl groups in this compound are expected to provide high selectivity for certain metal ions.

Research on structurally similar dialkylphosphinic acids, such as bis(2,4,4-trimethylpentyl)phosphinic acid (commercially known as Cyanex 272), has demonstrated excellent capabilities in the separation of cobalt from nickel. nih.gov This separation is a critical step in the recycling of lithium-ion batteries and the production of high-purity cobalt. nih.gov The extraction of cobalt is highly pH-dependent, with efficiency increasing as the pH rises. The data in the table below, for the related compound Cyanex 272, illustrates the typical performance that can be expected from such extractants.

Representative Extraction of Cobalt and Nickel with a Dialkylphosphinic Acid (Cyanex 272) at 35 °C

| pH | Cobalt Extraction (%) | Nickel Extraction (%) |

| 3.0 | 6.0 | < 5.0 |

| 4.0 | 30.0 | < 5.0 |

| 5.0 | 80.0 | < 5.0 |

| 5.5 | 92.5 | < 5.0 |

| 5.75 | 95.4 | 5.8 |

Data is for the structurally similar compound bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272) and is intended to be illustrative of the general behavior of dialkylphosphinic acids in this application. nih.gov

Furthermore, this compound is recognized for its effectiveness in the separation of heavy rare earth elements (REEs). researchgate.net The separation of these elements is notoriously difficult due to their similar chemical properties. The steric hindrance provided by the bulky alkyl groups of this extractant can enhance the separation factors between adjacent heavy REEs.

In materials science , phosphinic acids are emerging as versatile ligands for the synthesis of colloidal nanocrystals. google.com These organic molecules can cap the surface of growing nanocrystals, controlling their size, shape, and dispersibility. The phosphinic acid group can coordinate to metal precursors, and its reactivity can be tuned to be intermediate between that of more common carboxylate and phosphonate (B1237965) ligands. google.com This allows for greater control over the nanocrystal synthesis process. While specific research on this compound in this application is not widely available, the broader class of phosphinic acids has been successfully used to produce high-quality semiconductor nanocrystals, such as CdSe and CdS nanorods. google.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(3,3-dimethylbutyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27O2P/c1-11(2,3)7-9-15(13,14)10-8-12(4,5)6/h7-10H2,1-6H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWAYNSSSMLHQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCP(=O)(CCC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80608200 | |

| Record name | Bis(3,3-dimethylbutyl)phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67206-80-8 | |

| Record name | Bis(3,3-dimethylbutyl)phosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Bis 3,3 Dimethylbutyl Phosphinic Acid

Established Chemical Synthesis Routes

Established synthetic pathways to bis(3,3-dimethylbutyl)phosphinic acid rely on fundamental reactions in organophosphorus chemistry, including free radical additions and oxidation reactions.

Free Radical Addition Reactions

Free radical addition represents a powerful method for forming the P-C bonds necessary for synthesizing phosphinic acids from simple starting materials. researchgate.net This approach is particularly effective for creating bonds between phosphorus and sp³-hybridized carbon atoms.

A primary route to alkylphosphinic acids involves the free-radical addition of hypophosphorous acid (H₃PO₂) or its salts, such as sodium hypophosphite, to olefins. acs.orgrsc.org The reaction is typically initiated by radical initiators like peroxides or triethylborane (B153662) (Et₃B) with oxygen, which generate a phosphorus-centered radical from the hypophosphite source. acs.orgorganic-chemistry.org This radical then adds across the double bond of an alkene.

For the synthesis of this compound, the process would involve a two-step radical addition to the olefin 3,3-dimethyl-1-butene (B1661986). The first addition yields the monosubstituted intermediate, mono-(3,3-dimethylbutyl)phosphinic acid. evitachem.com A subsequent radical addition to another molecule of 3,3-dimethyl-1-butene would then form the target disubstituted phosphinic acid. While early methods often required harsh conditions such as high temperatures and strongly acidic media, newer protocols using initiators like Et₃B/O₂ allow the reaction to proceed at room temperature under neutral conditions, which improves tolerance for various functional groups. acs.org

Table 1: Components for Free Radical Synthesis

| Reactant 1 | Reactant 2 | Initiator System | Key Intermediate |

|---|

The olefin used in this synthesis is 3,3-dimethyl-1-butene. The free-radical addition of the phosphorus-centered radical to this alkene is regioselective. The addition generally follows an anti-Markovnikov orientation, where the phosphorus atom attacks the terminal, less sterically hindered carbon of the double bond. rsc.orgresearchgate.net This specificity ensures the formation of the desired 3,3-dimethylbutyl substituent attached to the phosphorus atom. The bulky tert-butyl group adjacent to the double bond in 3,3-dimethyl-1-butene further reinforces this regioselectivity.

Stereochemical considerations in radical additions can be complex. mdpi.com For simple acyclic olefins like 3,3-dimethyl-1-butene, the addition does not create a new chiral center on the alkyl chain itself. However, if the phosphorus atom already bears different substituents (as in the second addition step), the reaction could potentially lead to stereoisomers, although this is not a factor for a symmetrical product like this compound. The geometry of the olefin can influence the stereochemistry of the addition in more complex systems. acs.org

Oxidation Reactions of Phosphine (B1218219) Precursors

An alternative and widely used strategy for preparing phosphinic acids is the oxidation of trivalent or pentavalent phosphorus compounds that already contain the desired alkyl groups. kent.ac.ukwikipedia.org

A common method for synthesizing dialkylphosphinic acids is the oxidation of the corresponding secondary phosphine oxide (SPO). kent.ac.ukwikipedia.org In this case, the precursor would be bis(3,3-dimethylbutyl)phosphine oxide. SPOs are generally stable, handleable compounds that can be readily oxidized to the corresponding phosphinic acid. rug.nl Hydrogen peroxide is a frequently used and effective oxidant for this transformation. kent.ac.ukwikipedia.org

The reaction involves the tautomerization of the secondary phosphine oxide (R₂P(O)H) to its phosphinous acid form (R₂POH), which is then oxidized. wikipedia.org The precursor, bis(3,3-dimethylbutyl)phosphine oxide, can be synthesized through methods such as the reaction of a suitable Grignard reagent with dialkyl phosphites. kent.ac.uk

Table 2: Oxidation of Secondary Phosphine Oxide

| Precursor | Oxidizing Agent | Product |

|---|

The hydrolysis of a phosphinic acid chloride provides a direct route to the desired phosphinic acid. kent.ac.uk This two-step approach first involves the synthesis of bis(3,3-dimethylbutyl)phosphinic chloride. This intermediate can be prepared by treating the corresponding secondary phosphine oxide with a chlorinating agent such as phosphorus pentachloride (PCl₅). kent.ac.uk The resulting phosphinic acid chloride is then hydrolyzed, typically by reaction with water, to yield this compound. nih.govnih.govbeilstein-journals.org This method is reported to be particularly efficient for higher molecular weight phosphinic acids. kent.ac.uk

Table 3: Hydrolysis of Phosphinic Acid Chloride

| Precursor | Reagent for Step 1 (Chlorination) | Intermediate | Reagent for Step 2 (Hydrolysis) |

|---|

Polymer-Supported Synthesis Approaches

The synthesis of phosphinic acids, including dialkyl derivatives like this compound, can be approached using polymer-supported methodologies to enhance efficiency and environmental compatibility. acs.orgnih.gov This strategy involves anchoring reagents or catalysts to a solid polymer backbone, which simplifies the purification process and allows for the recovery and reuse of expensive or toxic materials. acs.org For instance, reusable polystyrene-based ligands have been developed to create water- and air-tolerant palladium catalysts for the hydrophosphinylation process, which represents an atom-economical route to H-phosphinic acids. acs.org Such polymer-supported systems are advantageous as they often eliminate the need for complex solvent extraction techniques typically used to isolate products. nih.gov

Friedel-Crafts Catalysis with Phosphorus Trichloride (B1173362)

A significant method for preparing polymer-supported phosphinic acids involves the Friedel-Crafts reaction. mdpi.com In this approach, a polymer, such as polystyrene, is functionalized using phosphorus trichloride (PCl₃) in the presence of a Friedel-Crafts catalyst. mdpi.comresearchgate.net This initial reaction is typically followed by hydrolysis and an oxidation step to yield the desired phosphinic acid functionality on the polymer support. mdpi.com

Research into this method has established a clear order of catalyst activity for the reaction between the polymer and PCl₃. mdpi.com The effectiveness of various Lewis acid catalysts has been systematically evaluated, providing crucial data for optimizing the synthesis.

| Catalyst | Relative Activity |

|---|---|

| Aluminum chloride (AlCl₃) | Highest |

| Ferric chloride (FeCl₃) | High |

| Zinc chloride (ZnCl₂) | Moderate |

| Tin(IV) chloride (SnCl₄) | Low |

It is noteworthy that ferric chloride catalysis can also proceed through an additional redox mechanism. mdpi.com This method represents a versatile pathway for creating functionalized polymers with phosphinic acid groups. mdpi.comresearchgate.net

Mechanistic Aspects of this compound Synthesis

Reaction Intermediate Characterization

While specific studies characterizing the reaction intermediates in the synthesis of this compound are not extensively detailed in the available literature, insights can be drawn from analogous organophosphorus reactions. For example, in the phospha-Mannich reaction for synthesizing aminoalkyl-H-phosphinic acids, N-hydroxyalkyl species have been proposed as key reactive intermediates. rsc.org

Another relevant area of study is the use of silyl (B83357) phosphonites in phosphinic acid synthesis. nih.gov The activation of hypophosphorous ammonium (B1175870) salt with hexamethyldisilazane (B44280) (HMDS) yields a bis(trimethylsilyl) hypophosphite intermediate. nih.gov This intermediate then reacts with a Michael acceptor to form the first P-C bond. Subsequent activation of the resulting phosphinic acid with a silylating agent like trimethylsilyl (B98337) chloride (TMSCl) is necessary for the formation of the second P-C bond. nih.gov These examples suggest that silylated species are likely crucial intermediates in syntheses involving silylating agents.

Kinetic Studies of Formation Processes

Kinetic studies are essential for understanding the reaction rates and mechanisms of phosphinic acid formation. While specific kinetic data for the synthesis of this compound is sparse, studies on related organophosphorus compounds, such as the hydrolysis of phosphonates to phosphonic acids, provide a methodological framework. nih.gov These studies often reveal multi-step reaction pathways that can be monitored using techniques like ³¹P NMR spectroscopy. nih.gov

For example, the acidic hydrolysis of dialkyl α-hydroxybenzylphosphonates proceeds through a two-step conversion via an ester-acid intermediate. nih.gov Both steps are typically characterized by pseudo-first-order rate constants, with the cleavage of the second P-O-C bond often identified as the rate-determining step. nih.gov The electronic properties of substituents have a predictable effect on the reaction rate, with electron-withdrawing groups increasing the rate and electron-releasing groups slowing it down. nih.gov

| Reaction Step | Intermediate/Product | Pseudo-First-Order Rate Constant (k) |

|---|---|---|

| Step 1 (k₁) | Ester-acid intermediate | 14.0 x 10⁻⁴ s⁻¹ |

| Step 2 (k₂) | Final phosphonic acid | 5.0 x 10⁻⁴ s⁻¹ |

Additionally, photopolymerization kinetics of phosphorus-containing monomers have been assessed using photo-differential scanning calorimetry (photo-DSC), which measures the heat evolved during the reaction upon exposure to light. researchgate.net

Optimization of Synthetic Parameters and Purification

Influence of Initiator Systems

Photopolymerization of phosphorus-containing monomers can be initiated by systems such as camphorquinone/amine or, more efficiently, by bis(acyl)phosphine oxides (BAPO). researchgate.net Studies have shown that BAPO initiators lead to a faster polymerization compared to the camphorquinone/amine system. researchgate.net The presence of acidic monomers can further accelerate these photopolymerization reactions. researchgate.net

| Initiator System | Relative Polymerization Rate | Key Characteristics |

|---|---|---|

| Camphorquinone/Amine | Slower | Commonly used two-component photoinitiator system. |

| Bis(acyl)phosphine oxide (BAPO) | Faster | Highly efficient photoinitiator; rate accelerated by acidic monomers. |

For non-photochemical reactions, radical formation initiated by systems like triethylborane/oxygen (Et₃B/O₂) can be used to form phosphinic acid derivatives from hypophosphite precursors and alkenes under neutral conditions. organic-chemistry.org It has also been noted that in some systems, the degradation products of the initiator itself, such as the phosphonic acid-like fragments from BAPO, can have a catalytic effect on subsequent reactions. acs.org

Impact of Reaction Temperature and Duration

The synthesis of this compound, analogous to other dialkylphosphinic acids, is significantly influenced by reaction temperature and duration. These parameters are critical in controlling the reaction rate, product yield, and the formation of byproducts. The synthesis typically involves the reaction of a phosphorus source, such as sodium hypophosphite, with an olefin, in this case, a derivative of hexene (3,3-dimethyl-1-butene), often initiated by a free radical initiator.

Research on analogous compounds like bis(2,4,4-trimethylpentyl)phosphinic acid provides insights into the general effects of these parameters. The reaction temperature for the synthesis of such dialkylphosphinic acids can range from approximately 24°C to 200°C. google.com More specifically, a synthesis method involving a photoinitiator suggests a temperature range of 30°C to 100°C. google.com The optimal temperature is a balance between achieving a sufficient reaction rate and minimizing side reactions, such as the decomposition of the desired product or the polymerization of the olefin. Higher temperatures can increase the rate of the addition reaction but may also lead to the degradation of the phosphinic acid product.

The interplay between temperature and duration is crucial for maximizing the yield and purity of this compound. The table below illustrates the typical ranges for these parameters based on the synthesis of analogous compounds.

| Parameter | Range | Impact on Synthesis |

| Reaction Temperature | 30°C - 200°C google.comgoogle.com | Affects reaction rate and potential for side reactions. Optimal range balances yield and purity. |

| Reaction Duration | 8 - 20 hours google.com | Determines the extent of the reaction. Must be sufficient for completion without promoting byproduct formation. |

Strategies for Byproduct Removal and Purity Enhancement

The primary byproducts in the synthesis of this compound are typically the unreacted monoalkylphosphinic acid intermediate and organic impurities derived from the olefin or initiator. nih.gov Effective purification strategies are therefore essential to achieve a high-purity final product.

A common initial purification step involves a series of washing procedures. The crude product, which exists in an organic phase, is first washed with a basic solution, such as a 4% caustic solution. google.com This step serves to remove the more acidic monoalkylphosphinic acid, which is more soluble in the aqueous base. Subsequently, the organic layer is washed with an inorganic acid, like a 10% sulfuric acid solution, to neutralize any remaining base and remove other water-soluble impurities. google.com Finally, volatile materials can be removed through vacuum distillation or evaporation. google.comgoogle.com

For more rigorous purification, particularly for removing stubborn byproducts, more advanced techniques have been developed. One such method involves the use of amantadine (B194251) to selectively precipitate the monoalkylphosphinic acid. nih.gov Due to steric hindrance, the larger dialkylphosphinic acid does not react with amantadine and remains in the organic solution, allowing for the separation of the monoalkylphosphinic acid salt by filtration. nih.gov

To address organic impurities, a method involving the formation of a metal complex can be employed. The crude dialkylphosphinic acid is reacted with a cobalt(II) salt to form a cobalt-dialkylphosphinic acid complex. nih.gov This complex has low solubility in cold acetone (B3395972) and can be precipitated, while the organic impurities remain dissolved. The purified complex is then treated with a strong acid, such as hydrochloric or sulfuric acid, to regenerate the high-purity dialkylphosphinic acid. nih.govjove.com This method has been shown to achieve purities exceeding 96%. nih.gov

The table below summarizes these purification strategies.

| Purification Strategy | Target Impurity | Description |

| Caustic and Acid Washing | Monoalkylphosphinic acid, water-soluble impurities | The crude product is washed with a basic solution to remove the monoalkylphosphinic acid, followed by an acid wash to neutralize and remove other impurities. google.com |

| Amantadine Precipitation | Monoalkylphosphinic acid | Amantadine selectively reacts with the monoalkylphosphinic acid to form a solid precipitate, which can be removed by filtration. nih.gov |

| Cobalt Salt Precipitation | Organic impurities | The product is converted into a cobalt complex which is precipitated from cold acetone, leaving organic impurities in solution. The pure product is then regenerated with a strong acid. nih.gov |

| Distillation/Evaporation | Volatile materials | Techniques like vacuum distillation or wipe film evaporation are used to remove unreacted olefins and other volatile components. google.com |

Coordination Chemistry and Metal Complexation Studies of Bis 3,3 Dimethylbutyl Phosphinic Acid

Fundamental Coordination Interactions

The interaction of bis(3,3-dimethylbutyl)phosphinic acid with metal ions is governed by the principles of ligand design and the electronic and steric properties of the molecule.

The design of phosphinic acid ligands for metal complexation is a strategic process aimed at optimizing selectivity and stability for specific applications. For dialkylphosphinic acids like this compound, the key design elements are the alkyl substituents on the phosphorus atom. The two bulky 3,3-dimethylbutyl groups are a defining structural feature of this ligand. These neohexyl groups create significant steric hindrance around the phosphorus center. This steric bulk is a crucial factor in the design of the ligand as it can influence the coordination geometry of the resulting metal complexes and the selectivity for certain metal ions over others. The stability of metal complexes can be tuned by the design of the ligand structure and the bonding characteristics.

In the broader context of ligand design, the chelate effect and macrocyclic effect are important principles that determine the stability of metal complexes. Polydentate ligands generally form more stable complexes than monodentate ligands. The arrangement of donor atoms to form five or six-membered chelate rings with a metal ion enhances stability. While this compound itself is typically a monodentate or bridging ligand, the principles of creating stable metal-ligand frameworks are central to its application.

This compound, in its deprotonated form (bis(3,3-dimethylbutyl)phosphinate), acts as a ligand, coordinating to metal ions. The primary donor atoms in this ligand are the two oxygen atoms of the phosphinate group (-PO₂⁻). This preference for oxygen as the donor atom is characteristic of hard bases, which tend to form strong bonds with hard acid metal ions, such as the lanthanides.

The coordination modes of phosphinate ligands are versatile. In the case of bis(3,3-dimethylbutyl)phosphinate, it can coordinate to a metal center in several ways:

Monodentate: One of the oxygen atoms of the phosphinate group binds to a single metal ion.

Bidentate (Chelating): Both oxygen atoms of the same phosphinate group bind to the same metal ion, forming a four-membered chelate ring.

Bidentate (Bridging): Each of the oxygen atoms of the phosphinate group binds to a different metal ion, thus bridging two metal centers.

The bulky 3,3-dimethylbutyl groups can sterically hinder the formation of chelating structures, making monodentate and bridging modes more common. This bridging capability can lead to the formation of polynuclear complexes or coordination polymers.

Formation of Metal-Bis(3,3-dimethylbutyl)phosphinate Complexes

The formation of stable complexes between this compound and metal ions is a key aspect of its chemistry, particularly in applications like solvent extraction.

The stoichiometry of metal complexes with bis(3,3-dimethylbutyl)phosphinate can vary depending on the metal ion, its oxidation state, and the reaction conditions. While specific stability constants for bis(3,3-dimethylbutyl)phosphinate complexes are not widely reported in the literature, studies on similar dialkylphosphinic acids in solvent extraction systems indicate the formation of various species. For trivalent lanthanide ions (Ln³⁺), the extraction process often involves the formation of neutral complexes with a general stoichiometry of LnA₃, where A⁻ is the deprotonated phosphinate ligand. The formation of self-assembled aggregates or more complex stoichiometries in the organic phase is also possible.

The stability of these complexes is a critical factor in their formation and application. The stability constants (log β) quantify the thermodynamic stability of a complex in solution. For related phosphinic acid ligands, these constants are often determined using techniques like potentiometric titration and spectroscopic methods. For instance, studies on other phosphinic acid derivatives with lanthanides have shown that the stability of the complexes is influenced by the nature of the alkyl groups and the ionic radius of the lanthanide ion.

Table 1: General Stoichiometry of Lanthanide-Dialkylphosphinate Complexes

| Metal Ion | Ligand | Typical Complex Stoichiometry |

|---|

Spectroscopic techniques are essential for elucidating the structure and bonding in metal-bis(3,3-dimethylbutyl)phosphinate complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for studying the coordination of the phosphinate group. The P=O stretching vibration (ν(P=O)) in the free phosphinic acid is typically observed in a specific region of the IR spectrum. Upon coordination to a metal ion, the P-O bond order changes, resulting in a shift of this band to lower wavenumbers. The magnitude of this shift can provide information about the strength of the metal-oxygen bond and the coordination mode (monodentate, bidentate chelating, or bridging).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is particularly informative for studying phosphinate complexes. The chemical shift of the phosphorus nucleus is sensitive to its chemical environment. The coordination of the phosphinate group to a metal ion causes a significant change in the ³¹P chemical shift compared to the free ligand. For diamagnetic metal complexes, sharp signals are observed, and the coordination shift can be correlated with the nature of the metal-ligand bond. For paramagnetic metal complexes, such as those with many lanthanide ions, the signals can be significantly shifted and broadened.

UV-Visible Spectroscopy: For complexes involving transition metals or lanthanides with f-f electronic transitions, UV-Visible spectroscopy can be used to study the coordination environment of the metal ion. Changes in the absorption spectra upon complexation can provide insights into the geometry of the complex and the nature of the metal-ligand interactions.

These studies have revealed a rich variety of structures, including mononuclear, dinuclear, and polymeric arrangements. The coordination geometry around the metal ion is influenced by the steric bulk of the alkyl groups on the phosphinate ligand. For instance, with less bulky alkyl groups, the formation of dimeric "eight-membered ring" structures, where two phosphinate ligands bridge two metal centers, is common. The bulky 3,3-dimethylbutyl groups might favor different structural motifs to accommodate the steric strain.

Table 2: Representative Crystallographic Data for a Related Dialkylphosphinate Complex (Hypothetical Example)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Metal-Oxygen Bond Length (Å) | 2.3-2.5 |

Note: This table is a hypothetical example to illustrate the type of data obtained from crystallographic analysis. No specific crystallographic data for bis(3,3-dimethylbutyl)phosphinate complexes could be located.

Selective Metal Ion Complexation

This compound is recognized for its capacity to form complexes with a variety of metal ions. This property is primarily due to the oxygen atoms in the phosphinic acid group, which can act as ligands, chelating to metal centers. The bulky 3,3-dimethylbutyl groups attached to the phosphorus atom introduce significant steric hindrance, which plays a crucial role in the selectivity of the complexation process.

Lanthanide and Actinide Series Interactions

This compound and related organophosphorus compounds are effective extractants in the field of hydrometallurgy, particularly for the separation of rare-earth elements (lanthanides). The acid's ability to chelate metal ions through its oxygen atoms facilitates their removal from aqueous solutions into an organic phase during solvent extraction processes. Studies indicate that the steric and electronic properties conferred by the bulky alkyl groups can lead to high selectivity for certain rare-earth metals over others.

While specific separation factors for this compound are not widely documented in available literature, research on structurally similar compounds provides insight into its potential performance. For example, studies on the extractant (2,3-dimethylbutyl)(2,4,4'-trimethylpentyl)phosphinic acid (INET-3) have quantified its separation efficiency for adjacent heavy rare-earth elements from a chloride medium. These findings illustrate the typical selectivity achievable with this class of phosphinic acids.

Table 1: Separation Factors (β) for Adjacent Heavy Rare-Earth Elements Using a Structurally Similar Phosphinic Acid (INET-3)

| Adjacent Pair | Separation Factor (β) |

| Er/Ho | 1.76 |

| Tm/Er | 2.59 |

| Yb/Tm | 2.56 |

| Lu/Yb | 1.19 |

Note: The data in this table is for the compound (2,3-dimethylbutyl)(2,4,4'-trimethylpentyl)phosphinic acid (INET-3) and is presented to illustrate the representative selectivity of sterically hindered phosphinic acids in lanthanide separation. acs.org

Transition Metal Ion Selectivity

The chelating nature of this compound also allows it to form complexes with various transition metal ions. However, detailed scientific studies focusing on the comparative selectivity of this specific compound for different first-row transition metals, such as cobalt, nickel, or copper, are not extensively available in the reviewed literature. The formation of such complexes is expected, but quantitative data on its preferential binding to specific transition metals remains an area for further investigation.

Applications in Materials Science

In the realm of materials science, this compound has found a significant application in the field of photovoltaics, specifically in the fabrication of dye-sensitized solar cells (DSSCs). In this context, the compound is widely known by the acronym DINHOP (DIneohexyl this compound).

Integration in Dye-Sensitized Solar Cells (DSCs)

DINHOP is utilized not as the primary light-harvester but as a critical additive known as a co-adsorbent. nih.govosf.io It is added to the dye solution during the sensitization of the mesoporous semiconductor layer, typically made of Titanium dioxide (TiO₂). nih.govresearchgate.net

Interfacial Engineering through Co-adsorption

The primary role of DINHOP in DSSCs is to perform interfacial engineering at the molecular level on the surface of the TiO₂ photoanode. Its co-adsorption alongside dye molecules helps to optimize the device's performance through several mechanisms:

Prevention of Dye Aggregation: The bulky molecular structure of DINHOP physically separates dye molecules adsorbed on the TiO₂ surface. nih.gov This prevents the formation of dye aggregates, which can lead to inefficient electron injection and other performance-detracting quenching pathways.

Reduction of Charge Recombination: DINHOP forms a passivating layer on the TiO₂ surface in areas not occupied by dye molecules. researchgate.net This insulating molecular layer acts as a barrier, effectively suppressing undesirable charge recombination between injected electrons in the TiO₂ conduction band and the oxidized species (e.g., I₃⁻) in the electrolyte. researchgate.net

Research has demonstrated the tangible benefits of using DINHOP as a co-adsorbent. In one study, its inclusion as an additive in the electrolyte of a Ru(II) complex-sensitized solar cell was compared to other co-adsorbents. The study highlighted a systematic enhancement in cell efficiency and a significant increase in the open-circuit potential (Voc), a key indicator of suppressed recombination. researchgate.net

Table 2: Effect of Co-adsorbents on DSSC Performance Metrics

| Additive in Electrolyte | Efficiency (η) | Open-Circuit Potential (Voc) |

| None | 1.9% | 0.67 V |

| DINHOP (this compound) | Enhanced | Increased |

| 3PPA (3,3,3-triphenylpropionic acid) | Enhanced | Increased |

| CHENO (chenodeoxycholic acid) | 5.7% | 0.82 V |

Source: Adapted from a study on controlling electron dynamics at the cobalt electrolyte/semiconductor interface. researchgate.net The study showed systematic improvement with co-adsorbent size, with DINHOP being part of the investigated series.

Advanced Spectroscopic and Electrochemical Characterization of Interfaces

To understand the precise role and arrangement of DINHOP at the semiconductor-dye interface, researchers have employed advanced surface-sensitive and electrochemical techniques.

Photoelectron Spectroscopy (PES): Studies have utilized PES to investigate the mixed molecular layers of organic dyes and co-adsorbents, including DINHOP, on TiO₂ surfaces. diva-portal.orgdiva-portal.orgacs.org This powerful technique allows for the determination of surface molecular concentrations by analyzing characteristic photoelectron core levels, providing quantitative insight into the extent to which co-adsorbents exchange with dye molecules on the TiO₂ surface under specific conditions. diva-portal.orgdiva-portal.orgacs.org

Based on a comprehensive search of available scientific literature, there is no specific research focused on the design and synthesis of coordination polymers using this compound as the primary ligand. While the compound is known and utilized in other applications, such as a co-adsorbent in dye-sensitized solar cells, its role in the formation of coordination polymers is not documented in the retrieved sources. acs.orgacs.orgosf.ioscribd.comacs.orgresearchgate.net

The field of coordination chemistry has extensively explored other phosphinic acids for the construction of coordination polymers. For instance, research on ferrocene-based bis(phosphinic acids) has shown that the size of the substituent on the phosphorus atom significantly influences the dimensionality and structure of the resulting coordination polymers. researchgate.netnih.gov Studies involving 1,1'-ferrocene-diyl-bis(H-phosphinic acid) have demonstrated the formation of 2D coordination polymers with lanthanide ions like samarium(III). nih.govd-nb.info However, this body of work does not extend to this compound.

Similarly, the broader investigation of lanthanide and transition metal complexes with various organic ligands, including other phosphinate and phosphonate (B1237965) derivatives, does not provide specific examples or data related to this compound. nih.govnih.govmdpi.com

Therefore, a detailed section on the "Design of Coordination Polymers" for this compound, including research findings and data tables, cannot be generated due to the absence of relevant scientific publications in the search results.

Solvent Extraction and Separation Applications of Bis 3,3 Dimethylbutyl Phosphinic Acid

Hydrometallurgical Relevance

The application of a chemical extractant in hydrometallurgy is contingent on robust data demonstrating its effectiveness. For Bis(3,3-dimethylbutyl)phosphinic acid, the specific performance metrics that would establish its relevance are not found in the reviewed literature.

Extraction of Rare Earth Elements (REEs)

The separation of rare earth elements is a critical and challenging aspect of hydrometallurgy. The efficiency of an extractant is measured by its ability to selectively separate these elements, which have very similar chemical properties.

No data is available in the public domain regarding the separation efficiency of this compound for light, middle, and heavy rare earth elements.

The separation factor is a key parameter that quantifies the ability of an extractant to separate two different elements. There are no published studies containing separation factor analysis for adjacent lanthanides using this compound.

Extraction of Other Critical Metals

Beyond rare earths, phosphinic acids are crucial for the recovery of other strategic metals from various solutions.

The separation of cobalt from nickel is a vital process in the battery recycling and specialty chemicals industries. No specific research findings or data tables detailing the performance of this compound for cobalt and nickel separation could be located.

Similarly, the recovery of hafnium, zirconium, and vanadium is important for nuclear and aerospace applications. There is no available information or documented research on the efficacy of this compound for the extraction of these metals.

Based on a comprehensive review of available scientific literature, generating an article on "this compound" that strictly adheres to the requested detailed outline is not feasible. The public domain and indexed scientific databases lack specific research findings on this particular compound for the outlined applications of Uranium(VI) extraction, processing of waste phosphors, and high-level liquid waste remediation.

Furthermore, specific data regarding its extraction mechanisms, ion exchange models, and extraction equilibrium constants are not available. The provided outline suggests a level of detail that is not supported by current publicly accessible research on this compound.

Research in the field of solvent extraction often focuses on more commercially known or structurally related compounds, such as bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272), and detailed comparative data for this compound is not present in the available literature. Therefore, any attempt to create content for the specified sections would fall outside the strict requirement of focusing solely on "this compound" and would not be scientifically accurate based on verifiable sources.

Based on a thorough search of available scientific and technical literature, there is insufficient detailed data in the public domain to construct the article on This compound according to the specified outline.

While the existence and general application of this compound in solvent extraction are noted, specific research findings, data tables, and quantitative analyses pertaining to the requested sections are not available. This includes:

Process Parameter Optimization in Solvent Extraction

Phase Contact Time and Equilibrium Dynamics:Specific data on the time required to reach extraction equilibrium is unavailable.

Due to the lack of specific data for "this compound," it is not possible to generate the requested article while adhering to the strict requirement of focusing solely on this compound and its detailed process parameters. Using data from related but distinct compounds, such as Cyanex 272 or other phosphinic acids, would violate the explicit instructions provided.

Stripping and Recovery Methodologies

The effective recovery of extracted metal ions from the organic phase is a critical step in any solvent extraction circuit. This process, known as stripping, regenerates the extractant for reuse and concentrates the metal of interest in a new aqueous solution. For metal complexes formed with this compound, stripping is typically accomplished by shifting the extraction equilibrium back towards the aqueous phase. This is most commonly achieved by using acidic stripping reagents.

The choice of stripping agent depends on several factors, including the stability of the metal-extractant complex, the desired downstream processing of the stripped metal solution, and economic considerations. Mineral acids such as hydrochloric acid (HCl), nitric acid (HNO₃), and sulfuric acid (H₂SO₄) are widely used for stripping metals from organophosphorus extractants like this compound.

The stripping mechanism involves the protonation of the phosphinate anion, which breaks the metal-extractant bond and transfers the metal ion to the aqueous phase. The general reaction can be represented as:

(M(R₂PO₂)ₙ)org + nH⁺aq ⇌ Mⁿ⁺aq + n(HR₂PO₂)org

where Mⁿ⁺ is the metal ion, and HR₂PO₂ represents the phosphinic acid.

Studies on analogous dialkylphosphinic acids provide insight into the effectiveness of these mineral acids. For instance, in systems using extractants similar to this compound for the separation of cobalt and nickel, complete stripping of cobalt has been achieved with sulfuric acid solutions. researchgate.net Similarly, for the recovery of rare earth elements (REEs), mineral acids are effective. For example, lutetium (Lu(III)) loaded onto a resin impregnated with (2,3-dimethylbutyl)(2,4,4'-trimethylpentyl)phosphinic acid, a structurally similar extractant, was completely stripped using a 1.0 mol/L H₂SO₄ solution. researchgate.net

The effectiveness of different acids can vary. For example, in the stripping of gallium from a loaded organic phase, both HCl and HNO₃ have been shown to be effective, with two stages of stripping with 0.1 mol/L HCl being sufficient for complete removal. researchgate.net The choice between HCl, HNO₃, and H₂SO₄ often depends on the subsequent use of the metal solution, as the presence of chloride, nitrate, or sulfate (B86663) anions can impact processes like electrowinning or precipitation. google.com

The following table summarizes the stripping efficiency of different mineral acids for various metal ions from solutions containing organophosphorus extractants.

| Metal Ion | Extractant System | Stripping Reagent | Stripping Efficiency (%) | Reference |

| Co(II) | Sodium salt of PC88A | 0.01 M H₂SO₄ | ~100 | researchgate.net |

| Lu(III) | INET-3 impregnated resin | 1.0 M H₂SO₄ | 100 | researchgate.net |

| Ga(III) | Cyphos IL 101 | 0.1 M HCl | 100 (2 stages) | researchgate.net |

| Ce(IV) | D2EHPA | 3N HNO₃ | 48 | mst.edu |

| Ce(IV) | D2EHPA | H₂SO₄ | 76 | mst.edu |

The efficiency of the stripping process is influenced by several operational parameters. Optimizing these conditions is crucial for maximizing metal recovery and minimizing operational costs. Key parameters include the concentration of the acidic stripping reagent, temperature, contact time, and the phase ratio (Aqueous/Organic).

Acid Concentration: The concentration of the stripping acid is a primary driver of the process. Higher acid concentrations generally lead to more effective and faster stripping. However, excessively high concentrations can lead to the degradation of the extractant or the co-extraction of the acid into the organic phase. The optimal concentration is a balance between achieving high stripping efficiency and maintaining the integrity of the solvent extraction system. For instance, while low concentrations of H₂SO₄ (e.g., 0.01 M) can be effective for stripping cobalt from a saponified extractant, researchgate.net higher concentrations (e.g., 1.0 M) are used for strongly extracted species like Lu(III). researchgate.net

Temperature: The effect of temperature on stripping can vary. In some cases, elevated temperatures can enhance the kinetics of the stripping reaction, leading to faster and more complete recovery of the metal. researchgate.net However, the stability of the extractant at higher temperatures must be considered.

Contact Time and Phase Ratio: The duration of contact between the loaded organic phase and the aqueous stripping solution, as well as the ratio of the two phases, are also important. Sufficient contact time is necessary to reach equilibrium. The phase ratio is often optimized to achieve the desired concentration of the stripped metal in the aqueous phase. For example, in the recovery of rare earth elements, a multi-stage stripping process with specific phase ratios may be designed to achieve a concentrated product solution. research-nexus.net

The optimization of these parameters is often interconnected and needs to be evaluated for each specific metal and extractant system.

Synergistic Extraction Systems

Synergistic extraction occurs when the extractive capability of a mixture of two or more extractants is greater than the sum of their individual extraction efficiencies. This phenomenon can lead to significantly enhanced separation factors and extraction efficiencies, making separations possible that are difficult or inefficient with a single extractant.

This compound can be used in synergistic mixtures with other organophosphorus extractants to improve its performance. Common partners in such systems include other phosphinic acids, phosphonic acids, and phosphoric acids. For example, mixtures of a phosphinic acid (like Cyanex 272) and a phosphonic acid (like P507) have been developed and commercialized (e.g., Cyanex 572) for the separation of rare earth elements. mdpi.com These mixtures can offer advantages such as easier stripping of the extracted metals compared to using the stronger phosphonic acid alone. mdpi.com

The synergistic effect is often attributed to the formation of mixed-ligand complexes in the organic phase, or to intermolecular interactions between the extractants that enhance their extractive power. However, in some cases, antagonistic effects (a decrease in extraction efficiency) can also be observed, potentially due to strong interactions between the extractants that reduce their availability for metal complexation. researchgate.net

The table below provides examples of synergistic systems involving organophosphorus extractants.

| Extractant 1 | Extractant 2 | Target Metals | Effect | Reference |

| Cyanex 272 | P507 | Rare Earth Elements | Synergistic | mdpi.com |

| Cyanex 272 | Ionquest 801 | Co(II), Mn(II) | Synergistic | mdpi.com |

| D2EHPA | Acorga M5640 | Co(II), Ni(II) | Synergistic | researchgate.net |

| EHEHPA | Cyanex 272 | Rare Earth Elements | Antagonistic | researchgate.net |

The primary benefit of synergistic extraction systems is the significant improvement in separation factors (β), which is a measure of the ability of the system to separate two different metals. For example, in the separation of cobalt and nickel, the use of phosphinic acids like this compound already provides better separation than phosphoric or phosphonic acids. google.com When used in synergistic mixtures, this separation can be further enhanced.

Research on extractants structurally similar to this compound has demonstrated notable improvements in separation performance. For example, Di-(2,3-dimethylbutyl)-phosphinic acid (HYY-2), which has a similar branching structure, exhibits superior separation factors for heavy rare earths compared to Cyanex 272. The separation factors for Lu/Yb and Yb/Tm with HYY-2 were found to be 1.42 and 3.10, respectively, which are higher than those for Cyanex 272. researchgate.net

In the context of cobalt and nickel separation, mixtures of extractants can lead to higher extraction efficiencies at lower pH values, which can be advantageous in industrial processes. While some mixtures of phosphinic acids like Cyanex 302 and Cyanex 272 have shown no synergistic effects for Co/Ni separation, doaj.org other combinations, particularly with different classes of extractants, have proven effective. researchgate.net

The enhancement in extraction efficiency means that lower concentrations of the extractants may be required, or that metals can be extracted from more dilute or acidic solutions, which can lead to more economical and environmentally friendly processes.

The following table presents separation factors for selected metal pairs using individual and mixed extractant systems.

| Extractant System | Metal Pair | Separation Factor (β) | Reference |

| Di-(2,3-dimethylbutyl)-phosphinic acid (HYY-2) | Lu/Yb | 1.42 | researchgate.net |

| Di-(2,3-dimethylbutyl)-phosphinic acid (HYY-2) | Yb/Tm | 3.10 | researchgate.net |

| Cyanex 272 | Lu/Yb | 1.31 | researchgate.net |

| Cyanex 272 | Yb/Tm | 3.25 | researchgate.net |

| Cyanex 272 | Co/Ni | >1000 | mdpi.com |

| Ionquest 801 | Co/Ni | ~150 | mdpi.com |

Compound Names Table

| Abbreviation/Trade Name | Chemical Name |

| H₂SO₄ | Sulfuric acid |

| HCl | Hydrochloric acid |

| HNO₃ | Nitric acid |

| PC88A | 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester |

| INET-3 | (2,3-dimethylbutyl)(2,4,4'-trimethylpentyl)phosphinic acid |

| Cyphos IL 101 | Trihexyl(tetradecyl)phosphonium chloride |

| D2EHPA | Di-(2-ethylhexyl) phosphoric acid |

| P507 | 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester |

| Cyanex 272 | Bis(2,4,4-trimethylpentyl)phosphinic acid |

| Cyanex 572 | Mixture of bis(2,4,4-trimethylpentyl)phosphinic acid and 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester |

| Ionquest 801 | A commercial name for a phosphonic acid extractant |

| Acorga M5640 | A commercial name for a hydroxyoxime extractant |

| EHEHPA | 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester |

| HYY-2 | Di-(2,3-dimethylbutyl)-phosphinic acid |

| Cyanex 302 | Bis(2,4,4-trimethylpentyl)dithiophosphinic acid |

Advanced Characterization and Analytical Methodologies for Bis 3,3 Dimethylbutyl Phosphinic Acid and Its Complexes

Spectroscopic Techniques

Spectroscopy is a cornerstone for the molecular-level investigation of Bis(3,3-dimethylbutyl)phosphinic acid and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organophosphorus compounds in solution. Both ¹H and ³¹P NMR provide unique and complementary information.

¹H NMR spectra confirm the presence and connectivity of protons within the molecule. For this compound, characteristic signals would include a singlet for the nine protons of the tert-butyl group [C(CH₃)₃], distinct multiplets for the two methylene (B1212753) groups (-CH₂-CH₂-), and a broad, downfield signal for the acidic proton of the P-OH group. Upon complexation with a metal ion, shifts in the signals of the protons adjacent to the phosphinyl group (P=O) are expected, indicating coordination. mdpi.com

| Compound | ³¹P NMR (δ, ppm in CDCl₃) | Selected ¹H NMR (δ, ppm in CDCl₃) |

|---|---|---|

| Bis(2-ethylhexyl)phosphinic acid | 60.77 | 11.63 (s, 1H, P-OH), 1.85 – 1.66 (m, 4H, P-CH₂) |

| Bis(2-methylheptyl)phosphinic acid | 60.12 | 10.83 (s, 1H, P-OH), 1.79 – 1.59 (m, 2H) |

| Bis(2-isopropylpentyl)phosphinic acid | 61.87 | 1.89 (s, 2H), 1.79 – 1.59 (m, 4H) |

FT-IR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, key vibrational bands include the P=O (phosphoryl) stretching, P-O-H bending, and O-H stretching frequencies.

Upon complexation with a metal ion, the phosphinic acid typically deprotonates and coordinates to the metal through its oxygen atoms. This coordination is clearly observed in the FT-IR spectrum. The strong P=O stretching band shifts to a lower wavenumber (red-shift), and the bands associated with the P-O-H group disappear, while new bands corresponding to metal-oxygen (M-O) vibrations may appear at lower frequencies. researchgate.netresearchgate.net

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) (Free Acid) | Expected Change Upon Complexation |

|---|---|---|

| O-H stretch | ~2500-2700 (broad) | Disappears |

| C-H stretch | ~2850-2960 | Minor shifts |

| P=O stretch | ~1150-1200 | Shifts to lower wavenumber |

| P-OH stretch | ~900-950 | Disappears |

| M-O stretch | Not present | Appears (~400-600 cm⁻¹) researchgate.net |

ESI-MS is a soft ionization mass spectrometry technique well-suited for the analysis of thermally labile and polar molecules, including organophosphorus acids and their metal complexes. uvic.ca It allows for the gentle transfer of ions from solution to the gas phase for detection.

For this compound, analysis in the negative ion mode would be expected to show a prominent peak corresponding to the deprotonated molecule, [M-H]⁻. Given the molecular weight of 234.34 g/mol , this ion would have a mass-to-charge ratio (m/z) of approximately 233.33. This method is used to confirm the molecular weight and purity of the synthesized acid. ysxbcn.com When analyzing its metal complexes, ESI-MS can identify the stoichiometry of the complex by detecting ions corresponding to adducts of the ligand and the metal ion, such as [M(L)n + Cat]⁺ or [M(L)n - H]⁻, where L is the phosphinic acid ligand. researchgate.net

| Species | Ion Formula | Expected m/z (approx.) | Ionization Mode |

|---|---|---|---|

| Free Acid | [L-H]⁻ | 233.3 | Negative |

| Hypothetical 1:1 Complex | [ML]⁺ | 233.3 + mass of M | Positive |

| Hypothetical 1:2 Complex | [ML₂-H]⁻ | 467.7 + mass of M | Negative |

X-ray Crystallography and Structural Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering unparalleled detail on molecular geometry and intermolecular interactions.

Single-crystal X-ray diffraction is the most powerful technique for determining the precise molecular structure of a compound. While obtaining a suitable single crystal of this compound itself may be challenging, this method is invaluable for characterizing its metal complexes. acs.org

An analysis of a metal complex would yield precise bond lengths, bond angles, and torsion angles. It would unambiguously establish the coordination number and geometry of the metal center (e.g., tetrahedral or octahedral), which is influenced by factors like the steric bulk of the ligands. ysxbcn.comresearchgate.net Furthermore, it reveals details about the packing of molecules in the crystal lattice and identifies non-covalent interactions such as hydrogen bonding.

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The a, b, c, α, β, γ parameters defining the crystal lattice. |

| Space Group | Describes the symmetry of the crystal structure. |

| Coordination Geometry | The arrangement of ligands around the central metal ion (e.g., tetrahedral, square planar, octahedral). ysxbcn.com |

| Bond Lengths & Angles | Precise measurements of distances and angles between atoms (e.g., M-O, P=O bonds). |

| Intermolecular Interactions | Identification of hydrogen bonds and other non-covalent forces governing crystal packing. |

For this compound and its complexes, PXRD can be used to:

Confirm the identity of a synthesized material by comparing its pattern to a known standard or a calculated pattern.

Assess the phase purity of a bulk sample.

Determine the degree of crystallinity of the material.

Characterize materials in applied contexts, such as the anatase TiO₂ films on which the phosphinic acid is adsorbed in solar cells. researchgate.netresearchgate.net

Potentiometric Titration for Acidic Properties (pKa)

The acidity of this compound, a key parameter influencing its chemical behavior and complexation ability, can be quantitatively determined by potentiometric titration. This technique involves the gradual addition of a titrant, typically a strong base like sodium hydroxide, to a solution of the acid. The potential of a pH-sensitive electrode is monitored throughout the titration, allowing for the precise determination of the acid dissociation constant (pKa).

The pKa value is the pH at which the acid is half-neutralized, meaning the concentrations of the acidic form (R₂POOH) and its conjugate base (R₂POO⁻) are equal. For this compound, this equilibrium is central to its function in applications such as solvent extraction. A titration curve is generated by plotting the measured pH against the volume of titrant added. The inflection point of this curve corresponds to the equivalence point, and the pH at half the equivalence point volume provides the pKa value. The general procedure involves dissolving a precise amount of the acid in a suitable solvent, often a mixture of water and an organic solvent to ensure solubility, and then titrating with a standardized basic solution.

Table 1: Hypothetical Potentiometric Titration Data for this compound

| Volume of NaOH added (mL) | Measured pH |

|---|---|

| 0.00 | 2.50 |

| 1.00 | 3.00 |

| 2.00 | 3.50 |

| 3.00 | 4.00 |

| 4.00 | 4.50 |

| 5.00 (Half-equivalence) | pKa |

| 6.00 | 5.50 |

| 7.00 | 6.00 |

| 8.00 | 6.50 |

| 9.00 | 7.00 |

Note: The values in this table are illustrative and represent the type of data collected during a potentiometric titration for the determination of a pKa value. The actual pKa would be determined from the pH value at the half-equivalence point.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements (carbon, hydrogen, and phosphorus) within a sample of this compound. This method provides empirical validation of the compound's purity and chemical formula (C₁₂H₂₇O₂P).

The analysis is typically performed using an automated elemental analyzer. A small, accurately weighed sample of the compound is combusted at high temperatures in a stream of oxygen. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and phosphorus pentoxide (P₄O₁₀), are then passed through a series of detectors that quantify the amount of each component. From these measurements, the percentage of each element in the original sample can be calculated.

The experimentally determined percentages are then compared against the theoretical values calculated from the compound's molecular formula. A close agreement between the found and calculated values provides strong evidence for the sample's identity and purity.

Table 2: Elemental Analysis Data for this compound

| Element | Theoretical Mass % (Calculated) | Experimental Mass % (Found) |

|---|---|---|

| Carbon (C) | 61.51% | Data not available in literature |

| Hydrogen (H) | 11.61% | Data not available in literature |

| Oxygen (O) | 13.66% | Data not available in literature |

Theoretical and Computational Investigations of Bis 3,3 Dimethylbutyl Phosphinic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics and reactivity of bis(3,3-dimethylbutyl)phosphinic acid at the atomic level.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organophosphorus compounds. These calculations can predict various molecular properties, such as geometries, bond energies, and electronic charge distributions, which are fundamental to understanding the molecule's reactivity. rsc.orgnih.gov For a molecule like this compound, DFT can be used to model its three-dimensional structure, including bond lengths and angles around the central phosphorus atom.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are critical in determining the molecule's chemical behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a key indicator of the molecule's chemical stability and reactivity. DFT calculations allow for the visualization of these frontier orbitals, revealing that for phosphinic acids, the electron density in the HOMO is often localized around the phosphinyl group (P=O), which is the primary site for interaction with metal ions.

Table 1: Calculated Electronic Properties of a Model Dialkylphosphinic Acid using DFT

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy required to remove an electron; related to its reducing character. |

| LUMO Energy | -0.5 eV | Indicates the energy released when an electron is added; related to its oxidizing character. |

| HOMO-LUMO Gap | 6.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.5 D | Reflects the polarity of the molecule, which influences its solubility and intermolecular interactions. |

Note: The data in this table are representative values for a generic dialkylphosphinic acid, calculated using standard DFT methods, and are intended for illustrative purposes.

Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions, such as the solvent extraction of metal ions by this compound. DFT calculations can be used to map the potential energy surface of the reaction, identifying transition states and reaction intermediates. osti.gov This provides a detailed picture of the energy barriers and the most favorable reaction pathways.

In the context of metal extraction, DFT studies can model the formation of metal-ligand complexes. For trivalent lanthanides, for example, it has been suggested that the extraction can proceed through the formation of complexes where the metal ion is coordinated by both deprotonated and protonated phosphinic acid molecules. sci-hub.se The calculations can determine the stoichiometry of the most stable complexes and the thermodynamics of their formation. researchgate.netacs.org For instance, DFT can help to understand the selective extraction of cobalt over nickel, a key application of similar phosphinic acids like Cyanex 272, by comparing the stability of the respective metal complexes. researchgate.netbohrium.com The tetrahedral coordination preferred by Co(II) with Cyanex 272 is a crucial factor in this selectivity, and DFT can provide energetic support for this observation. sci-hub.se

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into the dynamic processes that govern the properties of this compound in solution and at interfaces. mdpi.com

In solvent extraction, the interface between the aqueous and organic phases is where the crucial mass transfer of metal ions occurs. MD simulations can model this interface at an atomistic level, providing a dynamic picture of how extractant molecules like this compound orient themselves at the interface and interact with water and metal ions. researchgate.net These simulations can reveal the formation of interfacial aggregates and the role of the extractant's amphiphilic nature in stabilizing the interface. Studies on similar systems have shown that the extractant molecules can partition to the interface, affecting properties such as interfacial tension and thickness. researchgate.net

MD simulations can be employed to study the dynamics of the complexation between this compound and metal ions in the bulk organic phase. acs.org These simulations can provide information on the coordination environment of the metal ion, the stability of the complex over time, and the exchange dynamics of the ligands. By simulating the behavior of the metal-extractant complex in a solvent environment, it is possible to understand how the solvent molecules influence the structure and stability of the complex. This is particularly important for understanding the stripping process, where the metal is recovered from the organic phase.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or chemical reactivity. nih.govresearchgate.netnih.gov In the context of solvent extraction, SAR can be used to understand how variations in the structure of phosphinic acid extractants affect their efficiency and selectivity for different metal ions.

Table 2: Structure-Activity Relationship Trends for Dialkylphosphinic Acid Extractants

| Structural Feature | Effect on Extraction Performance | Rationale |

| Increased Steric Hindrance near P=O | Enhanced selectivity for Co over Ni. | The bulkier groups favor the formation of tetrahedral complexes (preferred by Co(II)) over octahedral complexes (preferred by Ni(II)). |

| Longer Alkyl Chains | Increased solubility in non-polar diluents. | Improves the partitioning of the extractant and its metal complexes into the organic phase. |

| Branching of Alkyl Chains | Can decrease the extraction efficiency for some metals. | Steric hindrance can impede the formation of stable metal complexes. |

This table summarizes general trends observed for dialkylphosphinic acid extractants based on principles of structure-activity relationships.

Prediction of Extraction Performance based on Molecular Structure

The extraction efficiency and selectivity of a phosphinic acid extractant are intrinsically linked to its molecular architecture. Key determinants include the electronic properties of the phosphoryl group (P=O) and the steric characteristics of the alkyl substituents attached to the phosphorus atom. Computational methods, such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models, are employed to predict how these features influence extraction behavior.

The extraction of a metal ion (Mⁿ⁺) by a dimeric phosphinic acid ((HL)₂) typically proceeds via a cation exchange mechanism:

Mⁿ⁺(aq) + n(HL)₂(org) ⇌ MLn(HL)n(org) + nH⁺(aq)

The performance of an extractant is governed by several molecular-level factors that can be modeled computationally:

Acidity (pKa): The pKa value of the extractant is a critical parameter. A lower pKa value generally facilitates extraction at lower pH, as the phosphinic acid can deprotonate more easily to complex with the metal ion. rsc.org QSAR models can be used to predict the pKa of new extractants based on their molecular descriptors. rsc.org The electronic effects of the alkyl groups influence the acidity; electron-donating alkyl groups tend to increase the electron density on the phosphoryl oxygen, which can strengthen the M-O bond but also increase the pKa.

Steric Hindrance: The size and branching of the alkyl chains play a significant role in extraction selectivity. researchgate.net Large, bulky substituents can create steric hindrance around the phosphorus center, which can prevent the formation of stable complexes with certain metal ions, thereby enhancing selectivity for others. rsc.orgresearchgate.net In this compound, the two 3,3-dimethylbutyl groups are notably bulky. This significant steric shielding is expected to be a dominant factor in its coordination behavior and, consequently, its selectivity towards different metal ions. DFT calculations can model the geometry of the metal-extractant complex, revealing potential steric clashes that would disfavor the extraction of larger or specific coordination-demanding ions. A structure-reactivity study on similar dialkylphosphinic acids showed that an increase in steric hindrance at the β-carbon position of the alkyl chain led to a decrease in the extraction ratio for heavy rare earth elements. researchgate.net

Hydrophobicity: The hydrophobicity of the extractant, influenced by the length and nature of the alkyl chains, affects its distribution between the aqueous and organic phases. rsc.org Computational models can predict the partition coefficient (log P), which is a measure of hydrophobicity.

The table below illustrates how molecular properties, which can be computationally predicted, influence extraction performance.

| Molecular Property | Influenced By | Computational Prediction Method | Predicted Effect on Extraction |

| Acidity (pKa) | Electronic effects of alkyl groups | QSAR, DFT | Lower pKa generally enhances extraction efficiency at lower pH. rsc.org |

| Steric Hindrance | Size and branching of alkyl groups | DFT, Molecular Mechanics | Increases selectivity by differentiating between metal ions based on their size and coordination geometry. researchgate.net |

| Complex Stability (β) | Electronic and steric factors | DFT | Higher stability constant (β) leads to more effective extraction. rsc.org |

| Hydrophobicity (log P) | Length and structure of alkyl chains | QSAR | Higher hydrophobicity ensures the extractant and its metal complex remain in the organic phase. rsc.org |

For this compound, its performance is a balance of these factors. While its large alkyl groups ensure high hydrophobicity, they also impose significant steric constraints that are likely to be the defining feature of its extraction selectivity.

Design of Novel Ligand Architectures

Insights gained from theoretical and computational studies are paving the way for the de novo design of novel phosphinic acid extractants with tailored properties. By understanding the structure-performance relationships, chemists can rationally modify ligand architectures to achieve specific separation goals, such as enhancing selectivity for a particular metal or improving stripping characteristics.

The design process often focuses on modifying the alkyl substituents (R groups) in a R₂POOH structure:

Tuning Steric Effects: Computational modeling allows for the systematic evaluation of how changes in the alkyl groups affect steric hindrance. For instance, to separate adjacent lanthanides, which have very similar chemical properties, subtle modifications to the branching and length of the alkyl chains can be explored in silico before undertaking complex synthesis. The synthesis of non-symmetrical dialkylphosphinic acids (R'R''POOH) is one strategy to fine-tune the steric environment around the phosphorus center to optimize selectivity for challenging separations like heavy rare earths. researchgate.net

Incorporating Functional Groups: Novel designs may involve incorporating other functional groups into the alkyl chains. For example, including ether or ester functionalities could alter the ligand's polarity, solubility, and interaction with the metal center, potentially leading to unique extraction behaviors. rsc.org Quantum-chemical modeling is instrumental in predicting how such modifications would affect the electronic structure and coordination properties of the ligand. mdpi.com

Improving Hydrolytic and Chemical Stability: While phosphinic acids are generally more stable than phosphoric acid-based extractants, computational studies can help in designing ligands with even greater resistance to degradation under harsh acidic or basic conditions. rsc.org

Based on the structure of this compound, one could envision several design strategies. For example, creating a non-symmetrical analogue by replacing one of the 3,3-dimethylbutyl groups with a smaller or more flexible alkyl chain could potentially reduce steric crowding, possibly increasing its affinity for a broader range of metal ions or altering its selectivity profile. DFT calculations would be invaluable in predicting the geometric and electronic consequences of such a modification on the resulting metal complexes. nih.govnih.gov This predictive capability accelerates the discovery cycle for new and improved extractants for various applications, from hydrometallurgy to nuclear waste reprocessing. mdpi.com

Environmental Considerations in the Application of Bis 3,3 Dimethylbutyl Phosphinic Acid

Environmental Fate and Degradation Pathways

There is a significant lack of specific research on the environmental fate and degradation of Bis(3,3-dimethylbutyl)phosphinic acid.

Photodegradation Studies

No specific studies on the photodegradation of this compound were found. In general, the photodegradation of organophosphorus compounds can be influenced by factors such as the presence of photosensitizers and the intensity of sunlight. However, without specific data, the susceptibility of this compound to breakdown by light remains undetermined.

Biodegradation Mechanisms

Specific information on the biodegradation of this compound is not available. The microbial degradation of phosphonates, a related class of organophosphorus compounds, is known to occur, often involving the action of enzymes like C-P lyase to break the carbon-phosphorus bond. mdpi.com However, it is unknown if similar pathways are effective for dialkylphosphinic acids like the subject compound. The ability of microorganisms to utilize such compounds as a source of phosphorus or carbon is a key area requiring investigation. mdpi.com

Ecotoxicological Impact Assessment

No dedicated ecotoxicological studies for this compound could be located.

Non-Human Organism Toxicity Studies

There is no available data on the toxicity of this compound to non-human organisms such as fish, invertebrates, or algae. While some studies have assessed the aquatic toxicity of other organophosphorus compounds and some inorganic phosphates, these results are not directly applicable. nih.govup.ptchemicalbook.comnih.gov For instance, research on certain arsenic-based chemical warfare agents showed high toxicity to Daphnia magna, but these compounds are structurally distinct from this compound. nih.gov Similarly, studies on phosphate (B84403) compounds have generally indicated low acute toxicity to aquatic life. up.ptchemicalbook.com Without specific testing, the potential for this compound to cause harm to aquatic or terrestrial life is unknown.

Bioaccumulation Potential

Specific data on the bioaccumulation potential of this compound are not present in the reviewed literature. Bioaccumulation, the process by which a chemical concentrates in an organism's tissues over time, is a critical factor in assessing environmental risk. up.pt For some ionizable organic compounds, factors like pH, biotransformation, and membrane transport play crucial roles in their bioaccumulation potential. nih.gov Studies on perfluoroalkyl-phosphinic acids (PFPiAs), a different class of phosphinic acids, have shown a high potential for bioconcentration in zebrafish, but these compounds have very different properties due to fluorination. nih.gov The lipophilicity and persistence of a chemical are key determinants of its tendency to bioaccumulate. up.pt Without experimental data, such as the octanol-water partition coefficient (Kow) and results from bioconcentration studies, the potential for this compound to accumulate in food webs remains an open question.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bis(3,3-dimethylbutyl)phosphinic acid, and how can purity be validated?

- Methodological Answer: Synthesis typically involves esterification or phosphorylation reactions under inert conditions. Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and optimizing stoichiometry to minimize byproducts. Purification can be achieved using column chromatography (silica gel) or recrystallization with non-polar solvents. Validate purity via and NMR spectroscopy (peak integration for stoichiometric ratios) and high-resolution mass spectrometry (HRMS) to confirm molecular mass . For trace impurities, HPLC with UV detection (e.g., 210 nm) is recommended .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy : NMR identifies phosphinic acid functional groups (δ ~30-40 ppm). NMR resolves alkyl chain environments (e.g., dimethylbutyl protons at δ 0.8–1.5 ppm) .

- FT-IR Spectroscopy : Confirms P=O stretching (1150–1250 cm) and P-O-C bonds (950–1050 cm).